1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA
Overview
Description
1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA is a useful research compound. Its molecular formula is C19H17ClF3N3O2S and its molecular weight is 443.9 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea is 443.0682101 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Plant Growth Regulation
A study by Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized novel derivatives of N'-(substituted phenyl)ureas, which exhibited good activity as plant growth regulators. This research highlights the potential of urea derivatives in agricultural applications (Song Xin-jian et al., 2006).
Anticancer Agents
Jian Feng and colleagues (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, showing significant antiproliferative effects on various cancer cell lines. This study suggests the potential of urea derivatives as new anticancer agents, highlighting their role in medicinal chemistry (Jian Feng et al., 2020).
Antimicrobial and Antifungal Activity
K. Sujatha and associates (2019) synthesized aminothiazole derivatives of urea and evaluated their antibacterial and antifungal activities. Their findings suggest the effectiveness of these compounds against various bacteria and fungi, indicating the potential of urea derivatives in pharmaceutical applications (K. Sujatha et al., 2019).
Antioxidant Activity
M. V. B. Reddy and team (2015) created urea derivatives with thiazole moieties and evaluated their antioxidant activity. The study reveals the promising potential of these compounds as new class of potent antioxidant agents (M. V. B. Reddy et al., 2015).
Corrosion Inhibition
B. Mistry and others (2011) examined the effectiveness of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel. Their research contributes to the understanding of urea derivatives in industrial applications, particularly in protecting metals from corrosion (B. Mistry et al., 2011).
Cytokinin-like Activity in Plants
A. Ricci and C. Bertoletti (2009) discussed urea derivatives as synthetic compounds that regulate cell division and differentiation in plants, particularly highlighting the cytokinin-like activity of certain urea compounds (A. Ricci et al., 2009).
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O2S/c1-18(2)11-24-17(29-18)26(16(27)25-13-5-3-4-12(20)10-13)14-6-8-15(9-7-14)28-19(21,22)23/h3-10H,11H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUNSEJIGYILSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N(C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC(=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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